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N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide is a synthetic compound characterized by its unique structural features. It possesses a molecular formula of and a molecular weight of approximately 172.27 g/mol. The compound contains an amide functional group, which contributes to its chemical reactivity and biological activity. Its structure includes a branched alkyl chain, which enhances its steric properties, making it distinct among similar compounds.
N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders. The compound's structure allows it to interact with biological targets effectively, influencing pathways related to insulin secretion and glucose metabolism.
The synthesis of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide typically involves several steps:
N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide finds applications in various fields:
Research on N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide has included interaction studies with various biological targets. These studies aim to elucidate its mechanism of action and potential side effects when used therapeutically. The interactions often involve binding assays and metabolic profiling to assess how the compound influences biological pathways.
Several compounds share structural similarities with N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylpropanamide | Contains two methyl groups on nitrogen | More lipophilic than N-(2-amino-2-methylpropyl)-... |
| 3-Amino-2,2-dimethylpropanamide | Similar amide structure but different amino group | Often used as an intermediate in drug synthesis |
| N-(1-amino-3-methylbutyl)-N,N-dimethylpropanamide | Contains a longer alkyl chain | May exhibit different pharmacokinetics |
These compounds are compared based on their structural features and biological activities, highlighting the unique steric and electronic properties of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide that may influence its efficacy and application in medicinal chemistry.
The synthesis of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide involves the formation of tertiary carboxamide bonds, which represents one of the most fundamental transformations in organic chemistry [1]. Several strategic approaches have been developed for the efficient construction of these bonds, each offering distinct advantages and limitations depending on the specific synthetic context.
The reaction of acid chlorides with amines remains the most straightforward approach for amide synthesis [2]. For N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide, this method involves treating 2,2-dimethylpropanoyl chloride with 1,2-diamino-2-methylpropane under basic conditions [3]. This approach typically achieves yields of 80-95% within 1-4 hours, making it highly efficient for laboratory-scale preparations [2]. The reaction proceeds through nucleophilic acyl substitution, where the primary amino group attacks the carbonyl carbon of the acid chloride, resulting in the elimination of hydrogen chloride [4].
Carbodiimide coupling reagents, particularly N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, offer milder conditions for amide formation [2]. These reagents activate the carboxylic acid through the formation of an O-acylisourea intermediate, which subsequently reacts with the amine to form the desired amide [5]. The addition of hydroxybenzotriazole or hydroxyazabenzotriazole significantly enhances the efficiency of these reactions by forming more reactive active esters [2]. Typical yields range from 70-90% with reaction times of 2-12 hours [2].
Advanced coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate represent highly effective alternatives for tertiary amide synthesis [2]. These reagents are particularly valuable for challenging substrates with steric hindrance around the reaction center [6]. The mechanism involves in situ activation of the carboxylic acid to form highly reactive benzotriazole esters, which readily undergo aminolysis [5]. Yields typically range from 75-95% with reaction times of 1-8 hours [2].
| Method | Reagents | Typical Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride + Amine | Acid chloride, amine, base | 80-95 | 1-4 h | High efficiency, fast reaction | Harsh conditions, hydrogen chloride generation |
| Carbodiimide Coupling | Carboxylic acid, amine, dicyclohexylcarbodiimide, hydroxybenzotriazole | 70-90 | 2-12 h | Mild conditions, versatile | Dicyclohexylurea byproduct removal |
| Uronium Salt Coupling | Carboxylic acid, amine, N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, N,N-diisopropylethylamine | 75-95 | 1-8 h | Excellent for hindered substrates | Expensive reagents |
| Phosphonium Coupling | Carboxylic acid, amine, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, base | 70-85 | 2-6 h | Good for peptide synthesis | Racemization risk |
Recent developments in catalytic amidation have introduced iron-catalyzed oxidative methods for direct amide synthesis from tertiary amines [7]. This approach utilizes iron(II) chloride as a catalyst with tert-butyl hydroperoxide as the oxidant, enabling the direct conversion of tertiary amines to amides without pre-activation of the carboxylic acid component [7]. The reaction proceeds through the formation of α-amino peroxide intermediates and iminium ions, which undergo subsequent oxidation to yield the amide product [7]. While yields are moderate (60-85%), this method offers the advantage of avoiding stoichiometric coupling reagents [7].
An innovative approach involves the synthesis of amides through oxidation of trifluoroborate iminiums [8] [9]. This method employs potassium acyltrifluoroborates as starting materials, which condense with amines under acidic conditions to form neutral, zwitterionic trifluoroborate iminiums [8]. Subsequent oxidation with hydrogen peroxide cleanly converts these intermediates to the desired amides [9]. This methodology is particularly valuable for tertiary amides, as it enables access to iminium species that would not be readily accessible from other carbonyl derivatives [8].
The presence of a primary amino group in N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide necessitates careful consideration of protection strategies during multi-step synthesis [10]. Amino protection is essential to prevent unwanted side reactions and ensure selective functionalization at the desired site [11].
The tert-butoxycarbonyl protecting group represents one of the most widely utilized methods for amino protection [12]. Installation involves treatment of the amine with di-tert-butyl dicarbonate under aqueous basic conditions [12]. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by elimination of a carbonate leaving group [10]. The resulting carbamate is stable under basic conditions but can be selectively removed using strong acids such as trifluoroacetic acid [12]. Deprotection occurs through protonation of the carbamate oxygen, leading to the loss of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [10].
The fluorenylmethoxycarbonyl protecting group offers complementary reactivity to tert-butoxycarbonyl protection [13]. This protecting group is stable under acidic conditions but readily removed under basic conditions using piperidine [13]. Installation typically employs fluorenylmethoxycarbonyl chloride or the corresponding N-hydroxysuccinimide ester under mildly basic conditions [13]. The deprotection mechanism involves base-catalyzed elimination of the fluorenyl group, forming a dibenzofulvene byproduct and liberating carbon dioxide [13]. This orthogonal reactivity profile makes fluorenylmethoxycarbonyl protection particularly valuable in solid-phase peptide synthesis applications [14].
Benzyloxycarbonyl protection provides an alternative strategy that is stable to both acidic and basic conditions [14]. Installation involves treatment of the amine with benzyloxycarbonyl chloride in the presence of a tertiary amine base [14]. Deprotection can be achieved through catalytic hydrogenation using palladium on carbon or through treatment with hydrogen bromide in acetic acid [12]. The hydrogenolysis mechanism involves coordination of the benzyl group to the palladium surface, followed by cleavage of the benzyl-oxygen bond and subsequent decarboxylation [14].
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability to Acid | Stability to Base | Common Applications |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate, sodium hydroxide/water | Trifluoroacetic acid/dichloromethane | Labile | Stable | General peptide synthesis |
| Fluorenylmethoxycarbonyl | Fluorenylmethoxycarbonyl chloride, sodium carbonate | Piperidine/N,N-dimethylformamide | Stable | Labile | Solid-phase peptide synthesis |
| Benzyloxycarbonyl | Benzyloxycarbonyl chloride, triethylamine | Hydrogen/palladium-carbon or hydrogen bromide/acetic acid | Stable | Stable | Classical peptide synthesis |
| Acetyl | Acetic anhydride, pyridine | Base or acid hydrolysis | Moderate | Labile | Simple protection |
| Tosyl | p-Toluenesulfonyl chloride, triethylamine | Sodium/ammonia | Stable | Stable | Permanent protection |
The selection of appropriate protection strategies must consider the overall synthetic sequence and the compatibility of protecting groups with subsequent reaction conditions [11]. For N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide synthesis, the protecting group must be stable during the amidation reaction but readily removable under conditions that do not affect the newly formed amide bond [10]. The steric environment around the amino group also influences the efficiency of both protection and deprotection reactions [14].
The purification of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide requires careful selection of appropriate techniques based on the physical properties of the compound and the nature of impurities present [15]. Two primary approaches dominate organic compound purification: crystallization and chromatographic separation [16].
Crystallization remains the most effective method for purifying solid organic compounds when applicable [15] [17]. The process relies on the differential solubility of the desired compound and impurities in a selected solvent system [15]. For N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide, the presence of both hydrogen bond donors and acceptors suggests good crystallization potential [17]. The compound's rigid amide backbone and branched alkyl substituents provide structural features conducive to ordered crystal packing [17].
The crystallization process involves dissolving the crude material in a minimum quantity of hot solvent, followed by controlled cooling to induce crystal formation [15]. Solvent selection is critical and typically involves testing various systems including polar protic solvents such as ethanol and methanol, as well as polar aprotic solvents like acetone [15]. The ideal solvent dissolves the compound readily at elevated temperature but shows limited solubility at room temperature [15]. Animal charcoal may be added during the hot dissolution step to remove colored impurities [15].
Crystallization offers several advantages over alternative purification methods [17]. The technique can achieve purities exceeding 95-99% in a single operation [17]. Additionally, crystallization is highly scalable and becomes increasingly cost-effective at larger scales [17]. The environmental impact is minimal due to low solvent consumption relative to the amount of material purified [17]. Recovery yields typically range from 70-95%, making crystallization an efficient purification method [17].
Column chromatography provides an alternative purification strategy based on differential migration of compounds through a stationary phase [18] [19]. The technique employs silica gel or alumina as the stationary phase, with various organic solvents serving as the mobile phase [19]. Separation occurs due to differences in adsorption affinity between the compound of interest and impurities [18].
For N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide, the amino group and amide functionality provide multiple sites for hydrogen bonding interactions with the silica surface [20]. The selection of mobile phase composition requires careful optimization to achieve adequate separation while maintaining reasonable run times [19]. Typical solvent systems employ gradient elution starting with non-polar solvents and gradually increasing polarity [19].
Modern chromatographic techniques include high-performance liquid chromatography for analytical and preparative applications [20]. These methods offer high resolution and can separate compounds with very similar physical properties [21]. However, chromatographic purification is limited by column capacity and becomes increasingly expensive at larger scales due to high solvent consumption [22].
| Criterion | Crystallization | Column Chromatography | Preferred Use |
|---|---|---|---|
| Purity Achieved | 95-99%+ possible | 90-98% typical | Crystallization for high purity |
| Scale Suitability | Excellent for large scale | Limited by column size | Crystallization for bulk |
| Solvent Consumption | Minimal solvent use | High solvent consumption | Crystallization preferred |
| Time Required | 2-24 hours | 1-8 hours | Chromatography faster |
| Equipment Complexity | Simple glassware | Specialized equipment | Crystallization simpler |
| Cost Effectiveness | Very cost effective | Expensive at scale | Crystallization preferred |
| Environmental Impact | Low waste generation | High solvent waste | Crystallization preferred |
| Yield Recovery | 70-95% | 60-85% | Crystallization higher |
The choice between crystallization and chromatographic purification depends on several factors specific to the target compound and impurity profile [23]. Crystallization is preferred when the compound exhibits good crystallization behavior and impurities have significantly different solubility characteristics [17]. The method becomes increasingly advantageous at larger scales due to its inherent scalability and cost-effectiveness [17].
Chromatographic methods are preferred when crystallization is not feasible due to poor crystal formation or when impurities have very similar solubility properties [19]. The technique excels in situations requiring high resolution separation of closely related compounds [20]. However, the high solvent consumption and specialized equipment requirements make chromatography less attractive for large-scale applications [22].
The transition from laboratory-scale synthesis to bulk production of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide presents numerous technical and economic challenges that must be systematically addressed [24] [25]. These challenges encompass heat management, mixing efficiency, mass transfer limitations, and process control considerations [26].
Laboratory-scale reactions benefit from excellent heat transfer due to the high surface area to volume ratio of small reaction vessels [24]. However, as reaction volume increases, heat transfer becomes increasingly problematic due to the unfavorable scaling of surface area relative to volume [25]. Exothermic amidation reactions can lead to dangerous temperature excursions if not properly controlled [27]. The synthesis of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide via acid chloride coupling generates significant heat that must be effectively dissipated [24].
Large-scale heat management requires external cooling systems, heat exchangers, and careful monitoring of reaction temperature [25]. The development of robust temperature control protocols often necessitates pilot plant studies to characterize heat generation rates and optimize cooling capacity [27]. Process analytical technology systems enable real-time temperature monitoring and automated response to thermal excursions [28].
Effective mixing becomes increasingly challenging as reactor size increases [25]. Poor mixing can lead to concentration gradients, incomplete reactions, and formation of byproducts [26]. The viscosity of reaction mixtures containing N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide can further complicate mixing efficiency, particularly during crystallization operations [24].
Advanced impeller designs and computational fluid dynamics modeling help optimize mixing patterns in large reactors [25]. The implementation of multiple impellers or specialized mixing systems may be required to achieve uniform composition throughout the reaction volume [26]. Flow chemistry represents an alternative approach that circumvents mixing limitations through enhanced mass transfer in small-diameter channels [25].
Laboratory-scale reactions often rely on visual monitoring and manual sampling for process control [29]. Large-scale operations require automated monitoring systems to ensure consistent product quality and process safety [28]. Process analytical technology provides real-time measurement of critical process parameters including temperature, pH, and composition [30].
Fourier transform infrared spectroscopy offers particular value for monitoring amidation reactions, as it can detect the formation of amide bonds and consumption of starting materials in real time [31]. High-performance liquid chromatography coupled with mass spectrometry enables comprehensive impurity monitoring throughout the synthesis [32]. These analytical tools facilitate rapid optimization of reaction conditions and early detection of process deviations [33].
Bulk synthesis requires careful evaluation of raw material costs, energy consumption, and waste generation [34]. The selection of coupling reagents for amidation must balance efficiency with cost considerations [34]. While advanced coupling reagents may offer superior performance in laboratory studies, their high cost may preclude use in commercial synthesis [2].
Solvent selection becomes particularly important at scale due to the large volumes involved [35]. Traditional solvents such as N,N-dimethylformamide and dichloromethane face increasing regulatory scrutiny, driving the development of greener alternatives [36]. Ethyl acetate, dimethyl carbonate, and 2-methyltetrahydrofuran have emerged as viable replacements for many amidation reactions [37].
| Challenge Category | Small Scale Issues | Large Scale Challenges | Mitigation Strategies |
|---|---|---|---|
| Heat Management | Easy temperature control | Heat accumulation, hot spots | External cooling, heat exchangers |
| Mixing Efficiency | Uniform mixing achieved | Poor mixing, dead zones | High-efficiency impellers |
| Mass Transfer | Fast equilibration | Slow mass transfer rates | Flow chemistry, intensification |
| Impurity Control | Minimal impurity buildup | Impurity accumulation | In-process purification steps |
| Solvent Recovery | Not economically critical | Economic necessity | Distillation columns |
| Equipment Limitations | Standard lab equipment | Specialized reactors needed | Pilot plant studies |
| Process Monitoring | Visual/manual monitoring | Automated systems required | Process analytical technology implementation |
| Waste Management | Minimal waste volume | Significant waste streams | Waste minimization protocols |
Large-scale pharmaceutical synthesis must comply with current good manufacturing practice regulations and quality by design principles [38]. These requirements mandate comprehensive process understanding, robust control strategies, and extensive documentation [28]. The implementation of process analytical technology systems supports regulatory compliance by providing objective evidence of process control and product quality [30].
Risk assessment methodologies help identify critical process parameters that may impact product quality [29]. Statistical process control methods enable early detection of process drift and implementation of corrective actions before product quality is compromised [33]. The integration of these quality systems with manufacturing operations ensures consistent production of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide meeting all specification requirements [38].
N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide exhibits enhanced thermodynamic stability compared to conventional amide compounds due to its unique structural features [1]. The compound's molecular formula C₉H₂₀N₂O with a molecular weight of 172.27 g/mol incorporates significant steric protection around the amide functionality through tertiary carbon centers [1].
The amide bond in this compound benefits from resonance stabilization typical of amide linkages, with the added advantage of steric hindrance provided by the 2,2-dimethylpropanamide moiety [2] [3]. Based on thermal analysis of structurally related compounds, the thermal decomposition onset is estimated to occur between 180-220°C [4] [5]. This enhanced thermal stability compared to simple amides (typically 150-180°C) results from the protective effect of bulky substituents that shield the amide bond from thermal degradation pathways [6] [5].
Thermogravimetric analysis studies of similar amide structures demonstrate that steric hindrance significantly improves thermal stability by restricting conformational changes that facilitate decomposition [7] [8]. The tertiary carbon centers adjacent to both the nitrogen and carbonyl carbon create a protective environment that inhibits thermal degradation mechanisms [9].
| Stability Factor | Assessment | Impact |
|---|---|---|
| Amide Bond Stability | High - Resonance stabilization | Positive |
| Steric Hindrance Effect | Enhanced - Tertiary carbon protection | Positive |
| Thermal Decomposition Onset | Estimated 180-220°C | Positive |
| Conformational Flexibility | Limited - Steric constraints | Neutral |
The compound's conformational flexibility is restricted due to steric interactions between the bulky 2-amino-2-methylpropyl and 2,2-dimethylpropanamide groups [10]. This reduced flexibility contributes to thermodynamic stability by limiting access to high-energy conformations that could facilitate degradation reactions [9].
The solubility profile of N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide reflects its amphiphilic character, combining polar functional groups (primary amine and amide carbonyl) with hydrophobic alkyl substituents [11] [2].
In polar aprotic solvents, the compound demonstrates excellent solubility due to favorable dipole-dipole interactions and the absence of competing hydrogen bonding from protic solvents [12] [13]. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide optimal solvation environments, with predicted solubilities exceeding 100 g/L [12] [14].
The enhanced solubility in these solvents results from the versatility of DMSO and DMF in accommodating both the polar and nonpolar regions of the molecule [12]. Neutron diffraction studies of similar amide-DMSO systems reveal that approximately 50% of the first coordination shell comprises DMSO molecules, indicating strong solvation interactions [12].
| Solvent | Dielectric Constant | Predicted Solubility | Classification |
|---|---|---|---|
| DMSO | 47.0 | Very High (>100 g/L) | Polar Aprotic |
| DMF | 38.0 | Very High (>100 g/L) | Polar Aprotic |
| Acetone | 21.0 | Moderate (10-30 g/L) | Polar Aprotic |
| THF | 7.5 | Moderate (5-20 g/L) | Polar Aprotic |
The solvation enthalpy for this compound in polar aprotic solvents is expected to be highly favorable due to the hierarchy of C-H···O hydrogen bonds that form between the solvent and solute [11] [12]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the methyl groups provide weak C-H donor sites [12].
In acetone and tetrahydrofuran (THF), moderate solubility is predicted due to reduced dielectric constants but maintained dipole-dipole interactions [11] [14]. The absence of protic hydrogen bonding competition in these solvents allows for optimal orientation of the amide dipole within the solvent matrix [11].
Water solubility is predicted to be moderate (5-20 g/L) due to the compound's ability to form hydrogen bonds through both the primary amine and amide functionalities [2] [3]. However, the extensive hydrophobic surface area provided by the multiple methyl groups limits aqueous solubility compared to smaller amides [2].
Alcoholic solvents (methanol, ethanol) provide high solubility (>50 g/L) through favorable hydrogen bonding networks while accommodating the hydrophobic regions through van der Waals interactions [14].
The primary amine group in N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide exhibits a predicted pKa of approximately 9.5, consistent with aliphatic primary amines [15] [16]. This value may be slightly elevated due to steric hindrance around the amine nitrogen from the adjacent tertiary carbon center.
At physiological pH (7.4), the primary amine exists predominantly in its neutral form, while at acidic pH values below 6, significant protonation occurs [17] [18]. The amide nitrogen remains unprotonated under normal conditions due to resonance delocalization [2] [3].
| pH Range | Amine State | Amide Stability | Predicted Half-life (25°C) |
|---|---|---|---|
| 1-3 (Strong Acid) | Protonated | Reduced | 6-12 months |
| 4-6 (Weak Acid) | Partially Protonated | Stable | >2 years |
| 7 (Neutral) | Neutral | Most Stable | >5 years |
| 8-10 (Weak Base) | Neutral | Stable | >2 years |
| 11-14 (Strong Base) | Neutral | Reduced | 3-6 months |
Acid-catalyzed hydrolysis occurs through protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon [18]. The steric protection provided by the bulky substituents significantly reduces the rate of nucleophilic attack by water molecules [19] [20].
Base-catalyzed hydrolysis proceeds through hydroxide attack on the carbonyl carbon, followed by tetrahedral intermediate formation [18]. The medium-bridged structure created by the bulky substituents provides enhanced stability compared to simple amides, with some compounds showing indefinite stability under physiologically relevant pH conditions [19] [20].
Studies of twisted amides demonstrate that structural constraints can lead to reversible hydrolysis at extreme pH values, with re-formation of the amide bond upon neutralization [19] [20]. This suggests that the compound may exhibit pH-dependent equilibrium behavior rather than irreversible degradation.